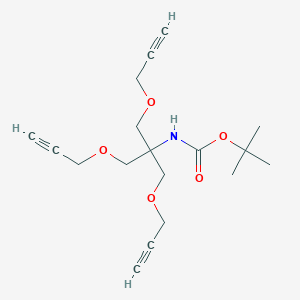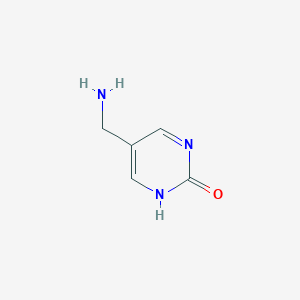
Ethyl p-Aminobenzoate-N-D-mannose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl p-Aminobenzoate-N-D-mannose, also known as 4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester, is a compound with the molecular formula C15H21NO7 and a molecular weight of 327.33 g/mol . This compound is a derivative of benzocaine, a well-known local anesthetic, and is characterized by the presence of a mannose sugar moiety attached to the p-aminobenzoate structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl p-Aminobenzoate-N-D-mannose typically involves the esterification of p-aminobenzoic acid with ethanol in the presence of an acid catalyst, followed by the glycosylation of the resulting ethyl p-aminobenzoate with mannose . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require specific temperature and pH control to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve productivity . This method allows for precise control over reaction conditions and can result in high conversion rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl p-Aminobenzoate-N-D-mannose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Ethyl p-Aminobenzoate-N-D-mannose has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Ethyl p-Aminobenzoate-N-D-mannose involves its interaction with specific molecular targets and pathways. The compound’s anesthetic effect is primarily due to its ability to block nerve impulses by reducing the permeability of neuronal membranes to sodium ions . The mannose moiety may also play a role in targeting specific cellular receptors or pathways, enhancing the compound’s efficacy and specificity .
Comparación Con Compuestos Similares
Benzocaine: Ethyl p-Aminobenzoate, a local anesthetic with a similar structure but lacking the mannose moiety.
Procaine: Diethylaminoethyl p-aminobenzoate, another local anesthetic with a different ester group.
Tetracaine: Butylaminobenzoate, a more potent local anesthetic with a longer duration of action.
Uniqueness: Ethyl p-Aminobenzoate-N-D-mannose is unique due to the presence of the mannose moiety, which may confer additional biological properties and enhance its specificity for certain cellular targets . This structural feature distinguishes it from other local anesthetics and may provide advantages in specific applications .
Propiedades
Fórmula molecular |
C15H21NO7 |
|---|---|
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
ethyl 4-[[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
InChI |
InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12-,13-,14+/m1/s1 |
Clave InChI |
FREAPVFREJJKCA-HTGUOZFMSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)N[C@@H]2[C@@H]([C@@H]([C@@H](C(O2)CO)O)O)O |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Tert-butylphenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088567.png)




![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088604.png)


![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
![3-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14088638.png)


![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)
